REACTION_SMILES
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[CH3:23][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1.[CH3:30][CH2:31][OH:32].[CH:18]([CH3:19])([CH2:20][CH3:21])[NH2:22].[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([Cl:17])[c:6]([N+:14](=[O:15])[O-:16])[cH:7][c:8]([C:10]([CH3:11])([CH3:12])[CH3:13])[cH:9]1>>[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([NH:22][CH:18]([CH3:19])[CH2:20][CH3:21])[c:6]([N+:14](=[O:15])[O-:16])[cH:7][c:8]([C:10]([CH3:11])([CH3:12])[CH3:13])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1cc([N+](=O)[O-])c(Cl)c([N+](=O)[O-])c1
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Name
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Type
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product
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Smiles
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CCC(C)Nc1c([N+](=O)[O-])cc(C(C)(C)C)cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |